molecular formula C16H11N3OS B293045 13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione

13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione

Katalognummer: B293045
Molekulargewicht: 293.3 g/mol
InChI-Schlüssel: CWHSYSSDRUXETD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione makes it an interesting subject for scientific research.

Eigenschaften

Molekularformel

C16H11N3OS

Molekulargewicht

293.3 g/mol

IUPAC-Name

13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione

InChI

InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)19-15-12(9)13-14(20-15)16(21)18-8-17-13/h2-8H,1H3,(H,17,18,21)

InChI-Schlüssel

CWHSYSSDRUXETD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4

Kanonische SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. Heating the mixture with sodium methoxide (MeONa) at reflux in butanol (BuOH) can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. For example, derivatives of pyridopyrimidines have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound may exert its effects by binding to these enzymes and inhibiting their activity, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-ones
  • Pyrido[2,3-d]pyrimidin-7-ones
  • Furo[2,3-e]imidazo[1,2-c]pyrimidine
  • Furo[2,3-e]pyrimido[1,2-c]pyrimidine

Uniqueness

9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione is unique due to its specific structural features, which confer distinct biological activities

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.